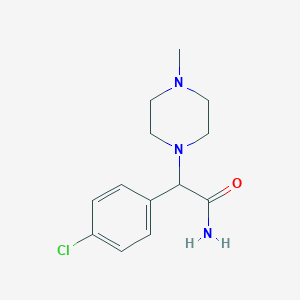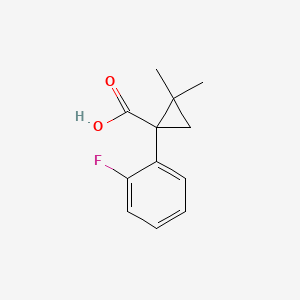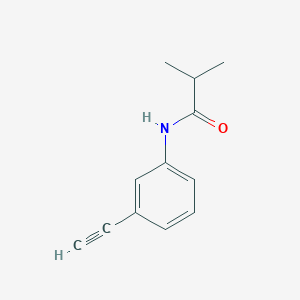
N-(3-エチニルフェニル)-2-メチルプロパンアミド
概要
説明
N-(3-ethynylphenyl)-2-methylpropanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a 2-methylpropanamide moiety. The presence of the ethynyl group imparts significant reactivity to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
科学的研究の応用
N-(3-ethynylphenyl)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
N-(3-ethynylphenyl)-2-methylpropanamide, also known as Erlotinib, primarily targets the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation .
Mode of Action
N-(3-ethynylphenyl)-2-methylpropanamide acts as a receptor tyrosine kinase inhibitor . It binds to the ATP-binding site of the intracellular tyrosine kinase (TK) domain of EGFR, thereby blocking the signal transduction cascade . This inhibition prevents autophosphorylation of tyrosine residues, which are critical for the activation of downstream signaling pathways involved in cell proliferation and survival .
Biochemical Pathways
The inhibition of EGFR by N-(3-ethynylphenyl)-2-methylpropanamide affects several biochemical pathways. Primarily, it disrupts the signal transduction cascade initiated by EGFR, leading to the inhibition of downstream pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation. Therefore, their inhibition results in reduced tumor cell proliferation and increased apoptosis .
Pharmacokinetics
N-(3-ethynylphenyl)-2-methylpropanamide is taken orally and has a bioavailability of 59% . It is predominantly metabolized in the liver, mainly by CYP3A4 and to a lesser extent by CYP1A2 . The median elimination half-life of the drug is approximately 36.2 hours . More than 98% of the drug is excreted as metabolites, with over 90% excreted via feces and 9% via urine .
Result of Action
The molecular and cellular effects of N-(3-ethynylphenyl)-2-methylpropanamide’s action primarily involve the inhibition of tumor cell proliferation and the induction of apoptosis . By inhibiting EGFR, the drug disrupts critical cell signaling pathways, leading to reduced cell growth and increased programmed cell death .
Action Environment
The action, efficacy, and stability of N-(3-ethynylphenyl)-2-methylpropanamide can be influenced by various environmental factors. For instance, the presence of certain EGFR mutations can enhance the drug’s efficacy . Moreover, the drug’s metabolism can be affected by the induction or inhibition of CYP3A4, the primary enzyme involved in its metabolism . Therefore, co-administration with CYP3A4 inducers or inhibitors can significantly alter the drug’s pharmacokinetics and potentially its therapeutic efficacy .
生化学分析
Biochemical Properties
N-(3-ethynylphenyl)-2-methylpropanamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with the epidermal growth factor receptor (EGFR), a protein that is crucial in regulating cell growth and survival . The compound exhibits extensive interactions with the EGFR catalytic site through hydrogen bonds, pi-pi bonds, and salt bridges, demonstrating high specificity and binding affinity towards the protein . These interactions suggest that N-(3-ethynylphenyl)-2-methylpropanamide could be a potent inhibitor of EGFR, potentially impacting various signaling pathways involved in cell proliferation and apoptosis.
Cellular Effects
N-(3-ethynylphenyl)-2-methylpropanamide influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with EGFR leads to the inhibition of EGFR phosphorylation, which in turn blocks tumor cell signal transduction, inhibiting cell growth and inducing apoptosis . Additionally, N-(3-ethynylphenyl)-2-methylpropanamide has been shown to impact gene expression by downregulating oncogene signatures such as RAS and MYC, which are crucial for cell proliferation and survival . The compound also affects cellular metabolism by interacting with cytochrome P450 enzymes, particularly CYP3A4, which plays a role in its metabolism and degradation .
Molecular Mechanism
The molecular mechanism of action of N-(3-ethynylphenyl)-2-methylpropanamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the ATP-binding site of EGFR, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, N-(3-ethynylphenyl)-2-methylpropanamide interacts with cytochrome P450 enzymes, influencing its own metabolism and the metabolism of other compounds . These interactions highlight the compound’s potential as a therapeutic agent in targeting EGFR-related pathways in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-ethynylphenyl)-2-methylpropanamide have been observed to change over time. The compound’s stability and degradation are influenced by various factors, including its interactions with enzymes and other biomolecules. Studies have shown that N-(3-ethynylphenyl)-2-methylpropanamide remains stable under certain conditions, but its degradation can be accelerated by the presence of specific enzymes such as CYP3A4 . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with the compound demonstrating sustained inhibition of EGFR signaling and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of N-(3-ethynylphenyl)-2-methylpropanamide vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of EGFR signaling and tumor growth . At lower doses, N-(3-ethynylphenyl)-2-methylpropanamide effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity. At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, due to its interactions with cytochrome P450 enzymes and other metabolic pathways . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
N-(3-ethynylphenyl)-2-methylpropanamide is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound is metabolized predominantly by CYP3A4, which plays a crucial role in its biotransformation and elimination . This interaction affects the metabolic flux and levels of metabolites, influencing the compound’s pharmacokinetics and pharmacodynamics. Additionally, N-(3-ethynylphenyl)-2-methylpropanamide can impact the metabolism of other compounds that are substrates of CYP3A4, potentially leading to drug-drug interactions .
Transport and Distribution
The transport and distribution of N-(3-ethynylphenyl)-2-methylpropanamide within cells and tissues are influenced by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake and distribution within cells . These interactions affect the compound’s localization and accumulation in different tissues, influencing its therapeutic efficacy and potential toxicity. Additionally, binding proteins play a role in modulating the compound’s bioavailability and distribution, impacting its overall pharmacokinetic profile .
Subcellular Localization
N-(3-ethynylphenyl)-2-methylpropanamide exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with various biomolecules involved in cell signaling and gene expression . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its therapeutic effects and potential side effects. Understanding the subcellular localization of N-(3-ethynylphenyl)-2-methylpropanamide is crucial for optimizing its use in therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethynylphenyl)-2-methylpropanamide typically involves the coupling of 3-ethynylaniline with 2-methylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Step 1: Dissolve 3-ethynylaniline in an appropriate solvent such as dichloromethane.
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add 2-methylpropanoyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
Step 4: Allow the reaction to proceed at room temperature for several hours.
Step 5: Quench the reaction with water and extract the product using an organic solvent.
Industrial Production Methods
Industrial production of N-(3-ethynylphenyl)-2-methylpropanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(3-ethynylphenyl)-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
類似化合物との比較
Similar Compounds
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine: Known for its use as an epidermal growth factor receptor (EGFR) inhibitor.
N-(3-ethynylphenyl)-3-fluorobenzamide: Studied for its potential anticancer properties.
Uniqueness
N-(3-ethynylphenyl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the ethynyl group enhances its ability to participate in various chemical reactions, making it a versatile compound in synthetic and medicinal chemistry.
特性
IUPAC Name |
N-(3-ethynylphenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-4-10-6-5-7-11(8-10)13-12(14)9(2)3/h1,5-9H,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAYNVBUOJPZHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)

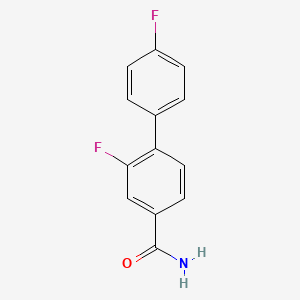
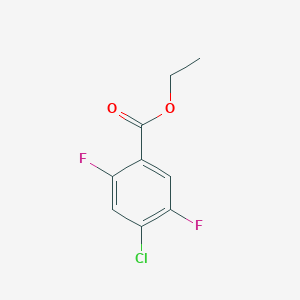


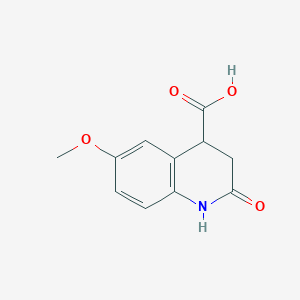

![3-[(4-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1453489.png)
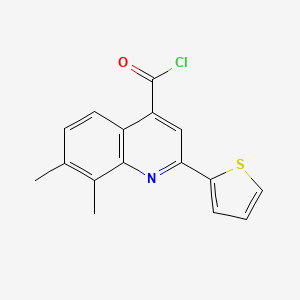
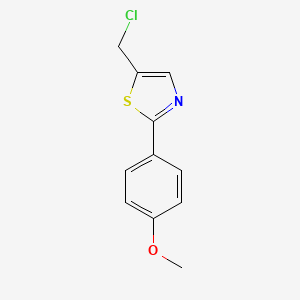
![2-chloro-N-[3-(thiomorpholin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1453495.png)
